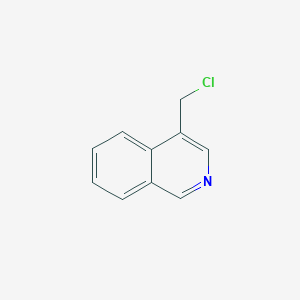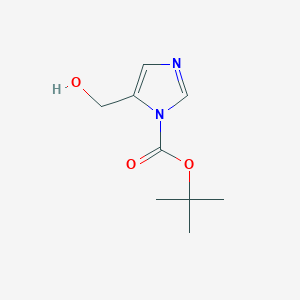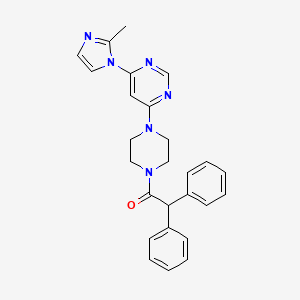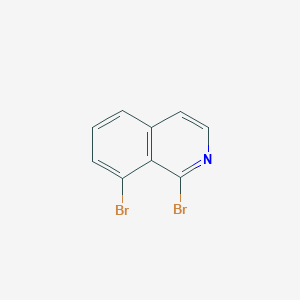
Isoquinoline, 1,8-dibromo-
Vue d'ensemble
Description
“Isoquinoline, 1,8-dibromo-” is a compound that belongs to the class of isoquinolines . The compound has a molecular formula of C9H5Br2N and a molecular weight of 286.954 . It is also known by other names such as 5,8-dibromo-isoquinoline, acmc-209pkl, and 5,8-bis bromanyl isoquinoline .
Synthesis Analysis
The synthesis of isoquinoline and its derivatives has attracted considerable attention from chemists and pharmacologists over recent years . The synthesis of “Isoquinoline, 1,8-dibromo-” was commenced with a reaction using 5,8-di-bromo-6,7-dimethoxyisoquinoline and an ®-alanine derivative .
Molecular Structure Analysis
The molecular structure of “Isoquinoline, 1,8-dibromo-” can be represented by the SMILES notation C1=CC (=C2C=NC=CC2=C1Br)Br . The compound is also known by its IUPAC name, 5,8-dibromoisoquinoline .
Chemical Reactions Analysis
Isoquinoline alkaloids, including “Isoquinoline, 1,8-dibromo-”, demonstrate a wide range of biological activities . They can be added to heterocycles at bonds 1—2 and substitution occurs in the intermediate species .
Physical And Chemical Properties Analysis
Isoquinoline is a colorless liquid at room temperature, with a strong, somewhat unpleasant odor . In terms of its chemical characteristics, it is classified as a weak base . The base strength is comparable to that of pyridine and quinoline .
Mécanisme D'action
The mechanism of action of Isoquinoline, 1,8-dibromo- is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. It has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase and lipoxygenase, which are involved in the inflammatory response. Isoquinoline, 1,8-dibromo- has also been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest.
Biochemical and Physiological Effects
Isoquinoline, 1,8-dibromo- has been shown to exhibit a range of biochemical and physiological effects in the body. It has been shown to reduce inflammation and oxidative stress, which are both implicated in the development of various diseases. Isoquinoline, 1,8-dibromo- has also been shown to modulate the activity of various neurotransmitters, including dopamine, serotonin, and acetylcholine, which are involved in the regulation of mood, cognition, and behavior.
Avantages Et Limitations Des Expériences En Laboratoire
Isoquinoline, 1,8-dibromo- has several advantages for use in lab experiments. It is relatively easy to synthesize and is readily available. Isoquinoline, 1,8-dibromo- is also stable and can be stored for long periods of time without degradation. However, there are also some limitations to its use in lab experiments. Isoquinoline, 1,8-dibromo- can be toxic at high concentrations, and care should be taken when handling it. Additionally, its mechanisms of action are not fully understood, and further research is needed to elucidate its potential therapeutic applications.
Orientations Futures
There are several future directions for research on Isoquinoline, 1,8-dibromo-. One area of interest is the development of new drugs and therapeutic agents based on its unique properties. Isoquinoline, 1,8-dibromo- has shown promise in the treatment of various diseases, and further research is needed to explore its potential applications. Another area of interest is the elucidation of its mechanisms of action. Understanding how Isoquinoline, 1,8-dibromo- works in the body could lead to the development of more effective treatments for a range of diseases. Finally, there is also interest in exploring the potential of Isoquinoline, 1,8-dibromo- as a tool for chemical biology and drug discovery. Its unique properties and potential applications make it an attractive candidate for further research in these areas.
Applications De Recherche Scientifique
Isoquinoline, 1,8-dibromo- has been widely used in scientific research due to its potential applications in the development of new drugs and therapeutic agents. It has been shown to exhibit a range of biological activities, including anti-inflammatory, antitumor, and antiviral properties. Isoquinoline, 1,8-dibromo- has also been studied for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Safety and Hazards
Propriétés
IUPAC Name |
1,8-dibromoisoquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Br2N/c10-7-3-1-2-6-4-5-12-9(11)8(6)7/h1-5H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKAVUSHDOXOKHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)C(=NC=C2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Br2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.95 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
120258-67-5 | |
| Record name | 1,8-dibromoisoquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




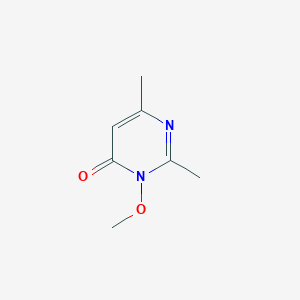
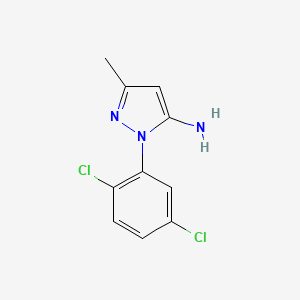



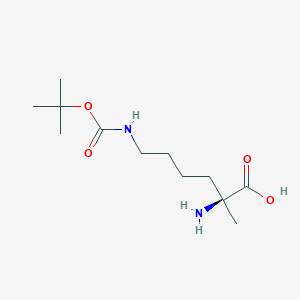

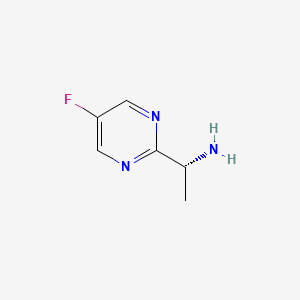
![2-[6-(Bromomethyl)-2-pyridyl]-2-propanol](/img/structure/B3220764.png)
